hepoxilin A3
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Overview
Description
8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid is a C20 trienoic hydroxy fatty acid. It consists of 8-hydroxyicosa-5,9,14-trienoic acid with an epoxy group at the 11,12-position . This compound is a member of the hepoxilin family, which are eicosanoids containing an oxirane group attached to the fatty acyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid involves the enzymatic conversion of 12-hydroperoxyeicosatetraenoic acid (12-HPETE) by an enzyme system present in rat lung . The reaction is catalyzed by bovine hematin in a protein-free environment as well as by a rat lung cytosol fraction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic synthesis route mentioned above could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen and hematin . The conditions typically involve the presence of an enzyme system or a protein-free environment with bovine hematin .
Major Products Formed: The major products formed from these reactions are hydroxyepoxides, such as 8-hydroxy-11,12-epoxyicosa-5,9,14-trienoic acid and 10-hydroxy-11,12-epoxyicosa-5,9,14-trienoic acid .
Scientific Research Applications
8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid has various scientific research applications. It is used in the study of eicosanoids and their role in biological processes . Additionally, it is used in the study of lipid metabolism and the mechanisms of action of various enzymes .
Mechanism of Action
The mechanism of action of 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid involves the intramolecular transfer of oxygen atoms from molecular oxygen to the hydroperoxide group of 12-HPETE . This process is catalyzed by hematin and results in the formation of hydroxyepoxides . The compound exerts its effects by interacting with specific molecular targets and pathways involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other hepoxilins, such as 10-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid and 8,9-epoxyeicosatrienoic acid .
Uniqueness: 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid is unique due to its specific structure, which includes an epoxy group at the 11,12-position and a hydroxy group at the 8-position . This unique structure allows it to participate in specific biochemical reactions and pathways that are not accessible to other similar compounds .
Properties
CAS No. |
85589-24-8 |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,9E)-8-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1 |
InChI Key |
SGTUOBURCVMACZ-CIQDQOFUSA-N |
SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Key on ui other cas no. |
94161-11-2 |
physical_description |
Solid |
Synonyms |
8-EH-2 8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid hepoxilin A hepoxilin A3 hexophilin A3 HXA3 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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